molecular formula C9H11F2N3 B1500476 1-(3,5-Difluoropyridin-2-yl)piperazine

1-(3,5-Difluoropyridin-2-yl)piperazine

Cat. No.: B1500476
M. Wt: 199.2 g/mol
InChI Key: IKVXKLWXOJDMMD-UHFFFAOYSA-N
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Description

1-(3,5-Difluoropyridin-2-yl)piperazine is a piperazine derivative featuring a pyridine ring substituted with fluorine atoms at the 3 and 5 positions. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors. The difluoropyridinyl group introduces electron-withdrawing effects, which may enhance metabolic stability and influence binding affinity compared to other substituents like chlorine or methoxy groups . This compound’s structural framework aligns with phenylpiperazine derivatives but distinguishes itself through the pyridine core and fluorine substitution pattern.

Q & A

Q. Basic: What are the common synthetic routes for 1-(3,5-Difluoropyridin-2-yl)piperazine, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Preparation of the pyridine core via cyclization of fluorinated diketones or hydrazines under acidic/basic conditions.
  • Step 2: Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
  • Step 3: Fluorination optimization: Selective fluorination at the 3,5-positions may require controlled use of fluorinating agents (e.g., DAST or Deoxo-Fluor) to minimize side reactions .
  • Purification: High-performance liquid chromatography (HPLC) or column chromatography is critical for isolating high-purity products .

Key Parameters:

ParameterTypical RangeImpact on Yield
Temperature80–120°CHigher temps favor coupling efficiency
Reaction Time12–24 hrsProlonged time reduces byproducts
CatalystPd(OAc)₂/XantphosEnsures regioselectivity

Q. Basic: How is the structural integrity of this compound validated?

Methodological Answer:

  • NMR Spectroscopy: ¹⁹F NMR confirms fluorination positions; ¹H/¹³C NMR verifies piperazine connectivity and absence of rotamers .
  • Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.
  • X-ray Crystallography: Resolves stereochemical ambiguities in crystalline forms .
  • Purity Analysis: HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. Advanced: How do computational studies inform the biological targeting of this compound?

Methodological Answer:

  • Molecular Docking: The difluoropyridine and piperazine moieties are docked into enzyme active sites (e.g., kinases or GPCRs) using software like AutoDock Vina. Fluorine atoms enhance binding via halogen bonds .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with Asp113 in a kinase model) .
  • SAR Analysis: Comparing analogues (e.g., chloro vs. fluoro substituents) reveals fluorine’s role in improving metabolic stability .

Q. Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability: Standardize protocols (e.g., cell lines, incubation times). For example, IC₅₀ discrepancies in kinase inhibition may stem from ATP concentration differences .
  • Impurity Interference: Re-evaluate compound purity via LC-MS; trace byproducts (e.g., defluorinated derivatives) can skew results .
  • Structural Confirmation: Revisit crystallographic data to rule out polymorphic forms affecting activity .

Case Study: A study reporting low antimicrobial activity might have used non-optimized bacterial strains, whereas another with high activity used efflux pump-deficient mutants .

Q. Advanced: What strategies improve regioselectivity in fluorination reactions?

Methodological Answer:

  • Directing Groups: Use transient protecting groups (e.g., boronate esters) to steer fluorination to the 3,5-positions .
  • Metal Catalysis: Pd-mediated C–H activation enables selective fluorination under mild conditions .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance fluorine electrophilicity, reducing off-target reactions .

Optimization Table:

StrategySuccess RateLimitations
Pd Catalysis85–90%Requires inert atmosphere
DAST Fluorination70–75%Risk of over-fluorination

Q. Basic: What are the key applications in medicinal chemistry?

Methodological Answer:

  • Kinase Inhibition: The piperazine core acts as a hinge-binding motif, while fluorine enhances membrane permeability. Used in anticancer lead optimization .
  • CNS Targeting: Fluorine’s electronegativity improves blood-brain barrier penetration for neurotherapeutic candidates (e.g., serotonin receptor modulators) .
  • Prodrug Design: Piperazine’s amine group facilitates conjugation with hydrolyzable esters for controlled release .

Q. Advanced: How to mitigate degradation during storage?

Methodological Answer:

  • Stability Studies: Monitor degradation via accelerated testing (40°C/75% RH for 4 weeks). Common degradation pathways include hydrolysis of the piperazine ring .
  • Formulation: Lyophilization with cryoprotectants (e.g., trehalose) or storage under argon in amber vials reduces oxidation .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Chlorophenylpiperazines

  • 1-(3,5-Dichlorophenyl)piperazine (11d) and 1-(2,3-dichlorophenyl)piperazine (11c): These compounds differ in the positions of chlorine substituents on the phenyl ring. Chlorine’s electron-withdrawing nature enhances receptor binding in some cases. For example, compound 7c (1-(3-chlorophenyl)piperazine) showed increased tubulin modulation activity compared to methyl-substituted analogues due to sigma-hole hydrogen bonding with Thr351 . The meta and para positions of halogens (Cl vs.

Trifluoromethylphenylpiperazines

  • 1-(m-Trifluoromethylphenyl)piperazine (TFMPP): A serotonin receptor agonist with selectivity for 5-HT1B receptors . The trifluoromethyl group provides strong electron-withdrawing effects and hydrophobic interactions.

Methoxy-Substituted Piperazines

  • For instance, methoxy-substituted compounds in anticancer studies showed moderate activity, while chloro or fluoro derivatives often exhibit improved target binding due to stronger electronegativity .

Pyridinylpiperazines with Alternative Substituents

  • 1-(3,5-Dichloropyridin-4-yl)piperazine :
    This compound replaces fluorine with chlorine at the pyridine 3 and 5 positions. Chlorine’s larger atomic size and higher polarizability may lead to different binding kinetics compared to fluorine, which has a smaller van der Waals radius and higher electronegativity .
  • 1-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-4-(2-methoxyphenyl)piperazine :
    The addition of a pyrazole-methyl group introduces steric bulk, which could hinder receptor access compared to the simpler difluoropyridinyl substitution in the target compound .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position: Meta and para halogenation (e.g., 3,5-difluoro vs. 2,3-dichloro) significantly impacts receptor affinity. For example, 1-(3-chlorophenyl)piperazine (mCPP) is a known serotonin receptor ligand, while positional isomers like 1-(2,3-dichlorophenyl)piperazine may exhibit divergent pharmacological profiles .
  • Electron Effects :
    • Fluorine’s electron-withdrawing nature enhances metabolic stability and may improve blood-brain barrier penetration compared to chlorine or methoxy groups .
  • Steric Considerations :
    • Bulky substituents (e.g., pyrazole-methyl groups) reduce activity in some cases, whereas compact halogens (F, Cl) optimize target interactions .

Key Data Table: Comparative Properties of Selected Piperazines

Compound Substituent(s) Key Biological Activity Notable Features
1-(3,5-Difluoropyridin-2-yl)piperazine 3,5-difluoro (pyridine) Under investigation High metabolic stability, electron-withdrawing substituents
1-(3,5-Dichlorophenyl)piperazine 3,5-dichloro (phenyl) Tubulin modulation (anticancer) Sigma-hole H-bonding with Thr351
1-(m-Trifluoromethylphenyl)piperazine 3-CF₃ (phenyl) 5-HT1B receptor agonist Strong hydrophobic interactions
1-(2-Methoxyphenyl)piperazine 2-OCH₃ (phenyl) Alpha-1 adrenoceptor modulation Enhanced solubility, moderate efficacy
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl (phenyl) Serotonin receptor ligand Common in psychoactive substances

Properties

Molecular Formula

C9H11F2N3

Molecular Weight

199.2 g/mol

IUPAC Name

1-(3,5-difluoropyridin-2-yl)piperazine

InChI

InChI=1S/C9H11F2N3/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2

InChI Key

IKVXKLWXOJDMMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(3,5-difluoro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester from step (b) above (140 mg, 0.47 mmol) and 4 M solution of HCl in dioxane (1 mL, Aldrich) was stirred at room temperature for 30 h. The solvent was evaporated in vacuo and the residue was dissolved in EtOAc (30 mL). The solution was washed successively with 1 N NaOH (20 mL) and brine (20 mL), dried over MgSO4, filtered, and the solvent was removed in vacuo. The residue was purified by silica gel chromatography, eluting with 10% MeOH in CH2Cl2 to give the title compound as a white solid. MS (ESI, pos. ion) m/z: 200 (M+1).
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